2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
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Overview
Description
2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is a compound with the molecular formula C18H25NO4 and a molecular weight of 319.40 g/mol . It is a 4-aryl piperidine that serves as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is particularly useful in incorporating rigidity into the linker region of bifunctional protein degraders, which can impact the 3D orientation of the degrader and optimize drug-like properties .
Preparation Methods
The synthesis of 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality of the piperidine ring.
Attachment of the Phenyl Group: The phenyl group is attached to the piperidine ring through a substitution reaction.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a semi-flexible linker in the development of PROTAC® for targeted protein degradation.
Biology: The compound is utilized in studies involving protein-protein interactions and the development of novel therapeutic agents.
Medicine: It plays a role in drug discovery and development, particularly in the design of bifunctional molecules for targeted therapies.
Mechanism of Action
The mechanism of action of 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid involves its role as a linker in PROTAC® molecules. PROTAC® molecules function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The semi-flexible nature of the linker allows for optimal positioning of the target protein and the E3 ligase, facilitating the formation of a ternary complex and enhancing the efficiency of protein degradation .
Comparison with Similar Compounds
2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid can be compared with other similar compounds, such as:
- 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- 2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
- 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its semi-flexible linker properties, which are particularly advantageous in the development of PROTAC® molecules for targeted protein degradation .
Properties
IUPAC Name |
2-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-9-7-14(8-10-19)15-6-4-5-13(11-15)12-16(20)21/h4-6,11,14H,7-10,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMTXMWIHCYMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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